molecular formula C10H13NO B13119458 3-Amino-1-phenylbutan-2-one

3-Amino-1-phenylbutan-2-one

Cat. No.: B13119458
M. Wt: 163.22 g/mol
InChI Key: KGRCBWKTZCOZFX-UHFFFAOYSA-N
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Description

3-Amino-1-phenylbutan-2-one is a chemical compound that belongs to the class of ketones. . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenylbutan-2-one can be achieved through various methods. One common approach involves the use of transaminases in a multi-enzymatic cascade system. This method employs transaminases from Chromobacterium violaceum and Vibrio fluvialis, coupled with pyruvate decarboxylase, to enhance the synthesis of 3-Amino-1-phenylbutane . The reaction conditions typically include a temperature of 30°C and a 20-fold excess of alanine, leading to high yields and selectivity.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of Schiff bases or nucleophilic addition reactions. These methods are scalable and can produce the compound in large quantities suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific pH levels .

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and other industries .

Scientific Research Applications

3-Amino-1-phenylbutan-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and metabolic disorders.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-1-phenylbutan-2-one include:

    2-Amino-1-phenylbutane: An amphetamine derivative with stimulant properties.

    3-Amino-1-phenylbutane: A chiral amine used in pharmaceutical synthesis.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-amino-1-phenylbutan-2-one

InChI

InChI=1S/C10H13NO/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3

InChI Key

KGRCBWKTZCOZFX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1=CC=CC=C1)N

Origin of Product

United States

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